![molecular formula C12H15BrN2 B11822169 2,5-Diazabicyclo[2.2.1]heptane, 2-(4-bromophenyl)-5-methyl-](/img/structure/B11822169.png)
2,5-Diazabicyclo[2.2.1]heptane, 2-(4-bromophenyl)-5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Diazabicyclo[221]heptane, 2-(4-bromophenyl)-5-methyl- is a bicyclic compound that features a unique structure with two nitrogen atoms incorporated into a seven-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diazabicyclo[2.2.1]heptane derivatives often involves an epimerization-lactamization cascade reaction. For instance, functionalized 4-aminoproline methyl esters can undergo 2-epimerization under basic conditions, followed by intramolecular aminolysis to form bridged lactam intermediates . Key factors for this reaction include the use of an electron-withdrawing N-protective group and a strong base as the promoter .
Industrial Production Methods
While specific industrial production methods for 2,5-Diazabicyclo[2.2.1]heptane, 2-(4-bromophenyl)-5-methyl- are not well-documented, the general approach involves large-scale synthesis using similar epimerization-lactamization strategies. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
化学反応の分析
Types of Reactions
2,5-Diazabicyclo[2.2.1]heptane derivatives can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common due to the presence of nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases for epimerization, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
科学的研究の応用
2,5-Diazabicyclo[2.2.1]heptane, 2-(4-bromophenyl)-5-methyl- has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing chiral ligands and catalysts used in asymmetric catalysis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein-ligand binding.
Industry: Used in the synthesis of complex organic molecules and materials.
作用機序
The mechanism of action of 2,5-Diazabicyclo[2.2.1]heptane derivatives involves their interaction with molecular targets through their nitrogen atoms. These interactions can influence various biochemical pathways, making them useful in medicinal chemistry for developing new drugs .
類似化合物との比較
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features but different substitution patterns.
Prolinamide: Shares some structural similarities and is used in similar applications.
Harmicine: A natural product scaffold that includes a diazabicyclo[2.2.1]heptane core.
Uniqueness
2,5-Diazabicyclo[2.2.1]heptane, 2-(4-bromophenyl)-5-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in catalysis and medicinal chemistry .
特性
分子式 |
C12H15BrN2 |
|---|---|
分子量 |
267.16 g/mol |
IUPAC名 |
2-(4-bromophenyl)-5-methyl-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H15BrN2/c1-14-7-12-6-11(14)8-15(12)10-4-2-9(13)3-5-10/h2-5,11-12H,6-8H2,1H3 |
InChIキー |
FBVDAWFPQOLHEX-UHFFFAOYSA-N |
正規SMILES |
CN1CC2CC1CN2C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium;[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphonic acid](/img/structure/B11822091.png)


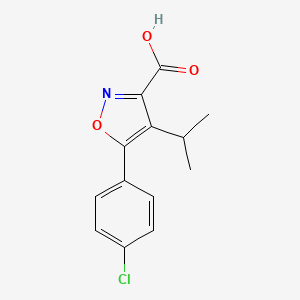
![N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine](/img/structure/B11822106.png)
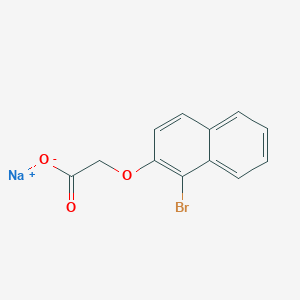

![2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate](/img/structure/B11822133.png)
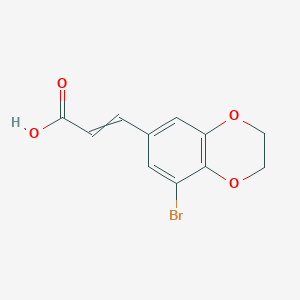
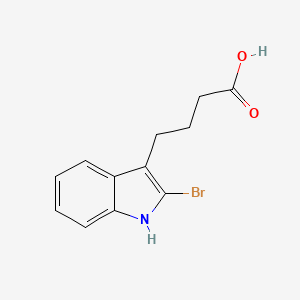
![(R)-[(1R,2R,4R,5S)-1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide](/img/structure/B11822154.png)
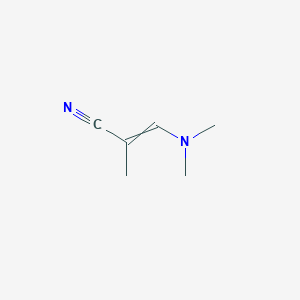
![3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one](/img/structure/B11822161.png)

